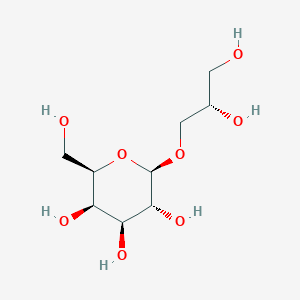
(2S)-Glycerol-O-beta-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-Glycerol-O-beta-D-galactopyranoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond This particular compound consists of a glycerol molecule linked to a beta-D-galactopyranoside unit
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Glycerol-O-beta-D-galactopyranoside typically involves the glycosylation of glycerol with a galactose derivative. One common method is the Koenigs-Knorr reaction, which uses silver carbonate and a halide sugar derivative to form the glycosidic bond. The reaction conditions often require an inert atmosphere and a suitable solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases catalyze the transfer of a galactose moiety to glycerol. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.
化学反応の分析
Types of Reactions
(2S)-Glycerol-O-beta-D-galactopyranoside can undergo various chemical reactions, including:
Oxidation: The primary hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to substitute hydroxyl groups with tosyl groups.
Major Products Formed
Oxidation: Formation of galactonic acid derivatives.
Reduction: Formation of deoxy-galactopyranosides.
Substitution: Formation of tosylated glycerol derivatives.
科学的研究の応用
(2S)-Glycerol-O-beta-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a stabilizer in various formulations.
作用機序
The mechanism of action of (2S)-Glycerol-O-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor. For example, it may inhibit glycosidases, enzymes that hydrolyze glycosidic bonds, thereby affecting carbohydrate metabolism.
類似化合物との比較
Similar Compounds
Glycerol-O-alpha-D-galactopyranoside: Similar structure but with an alpha-glycosidic bond.
Glycerol-O-beta-D-glucopyranoside: Similar structure but with a glucose moiety instead of galactose.
Uniqueness
(2S)-Glycerol-O-beta-D-galactopyranoside is unique due to its specific stereochemistry and the presence of a beta-glycosidic bond, which can influence its biological activity and stability compared to its alpha counterpart or glucose derivatives.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H18O8 |
|---|---|
分子量 |
254.23 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C9H18O8/c10-1-4(12)3-16-9-8(15)7(14)6(13)5(2-11)17-9/h4-15H,1-3H2/t4-,5+,6-,7-,8+,9+/m0/s1 |
InChIキー |
NHJUPBDCSOGIKX-XEFZRCJWSA-N |
異性体SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H](CO)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OCC(CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






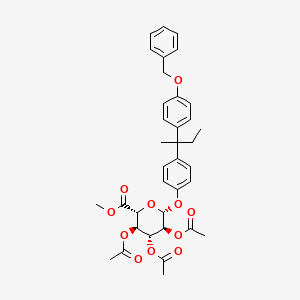
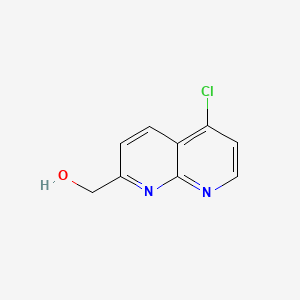
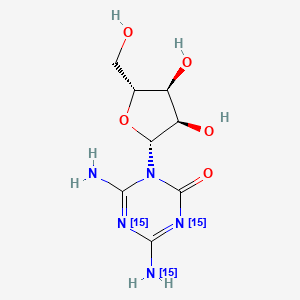
![calcium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[[2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-2-hydroxyethyl]sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13850592.png)

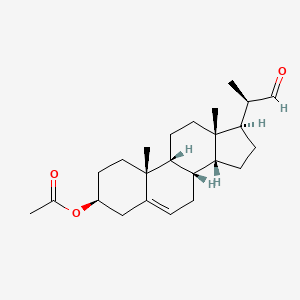

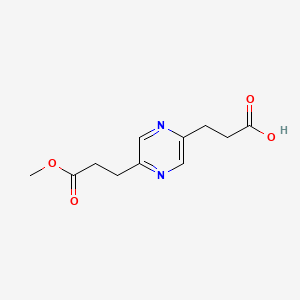
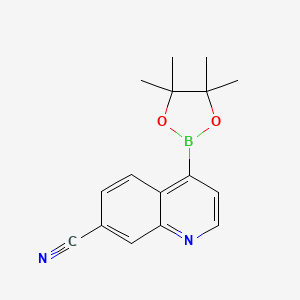
![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
